acetic acid;(5R)-5-methyl-2-(2-phenylpropan-2-yl)cyclohexen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;(5R)-5-methyl-2-(2-phenylpropan-2-yl)cyclohexen-1-ol is a complex organic compound with a unique structure that combines acetic acid and a cyclohexenol derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(5R)-5-methyl-2-(2-phenylpropan-2-yl)cyclohexen-1-ol involves several steps. One common method includes the following steps:
Formation of the cyclohexenol ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the phenylpropan-2-yl group: This step typically involves a Friedel-Crafts alkylation reaction.
Addition of the acetic acid group: This can be done through esterification or acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Acetic acid;(5R)-5-methyl-2-(2-phenylpropan-2-yl)cyclohexen-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of acetic acid;(5R)-5-methyl-2-(2-phenylpropan-2-yl)cyclohexen-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-phenylpropan-2-ol: A related compound with a similar phenylpropan-2-yl group.
Cyclohexenol derivatives: Compounds with similar cyclohexenol structures.
Acetic acid derivatives: Compounds with similar acetic acid groups.
Uniqueness
Acetic acid;(5R)-5-methyl-2-(2-phenylpropan-2-yl)cyclohexen-1-ol is unique due to its specific combination of functional groups and stereochemistry
Properties
CAS No. |
65253-05-6 |
---|---|
Molecular Formula |
C18H26O3 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
acetic acid;(5R)-5-methyl-2-(2-phenylpropan-2-yl)cyclohexen-1-ol |
InChI |
InChI=1S/C16H22O.C2H4O2/c1-12-9-10-14(15(17)11-12)16(2,3)13-7-5-4-6-8-13;1-2(3)4/h4-8,12,17H,9-11H2,1-3H3;1H3,(H,3,4)/t12-;/m1./s1 |
InChI Key |
KAYVWTKODUIRFO-UTONKHPSSA-N |
Isomeric SMILES |
C[C@@H]1CCC(=C(C1)O)C(C)(C)C2=CC=CC=C2.CC(=O)O |
Canonical SMILES |
CC1CCC(=C(C1)O)C(C)(C)C2=CC=CC=C2.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.